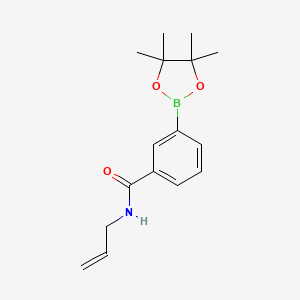

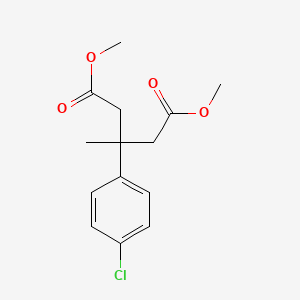

N-(prop-2-en-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization

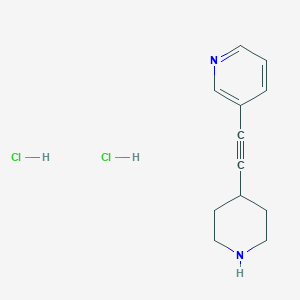

- N-(prop-2-en-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and related compounds are utilized as intermediates in organic synthesis. These boric acid ester intermediates are synthesized through multi-step substitution reactions. Their structures are confirmed using various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction, crystallographic, and conformational analyses reveal the molecular structures, which are consistent with density functional theory (DFT) predictions. Molecular electrostatic potential and frontier molecular orbitals investigations provide insights into physicochemical properties (Huang et al., 2021).

Molecular Structure Analysis

- The title compound represents the first example of a boron-containing enaminone characterized by X-ray diffraction. The boron atom is in a three-coordinate environment, with the dioxaborolan-2-yl group roughly coplanar with the adjacent aromatic ring, suggesting significant dative bonding between the aromatic p-π electrons and the empty p-orbital on the boron atom (Decken et al., 2005).

Vibrational Properties Studies

- Synthesis of compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group and their structural characterization through spectroscopy and X-ray diffraction are conducted to understand their molecular crystal structures. DFT calculations complement these analyses, providing comparative insights into spectroscopic data, geometrical parameters, and vibrational absorption bands, elucidating the physicochemical properties and stability of these compounds (Wu et al., 2021).

Cytoprotection against Oxidative Stress

- The compound BSIH, featuring the tetramethyl-1,3,2-dioxaborolan-2-yl group, is explored as a prodrug for metal chelation. It aims at conditionally targeting iron sequestration in cells under oxidative stress, improving hydrolytic stability, and enhancing the efficiency of prochelator-to-chelator conversion. These studies highlight its potential for cytoprotection against oxidative stress-induced damage in retinal pigment epithelial cells (Wang & Franz, 2018).

Microwave-Assisted Synthesis

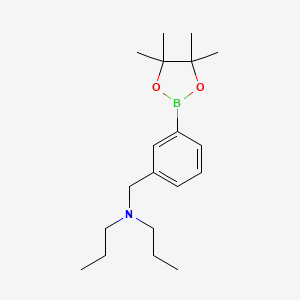

- The use of microwave-assisted synthesis for N-substituted benzimidazoles incorporating the tetramethyl-1,3,2-dioxaborolan-2-yl group demonstrates the efficiency and convenience of this method. It facilitates the subsequent Suzuki–Miyaura cross-coupling, yielding a variety of heteroaryl-substituted benzimidazoles, showcasing the utility of these compounds in creating diverse molecular architectures (Rheault et al., 2009).

Propriétés

IUPAC Name |

N-prop-2-enyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO3/c1-6-10-18-14(19)12-8-7-9-13(11-12)17-20-15(2,3)16(4,5)21-17/h6-9,11H,1,10H2,2-5H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXUPJSGVSOBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(prop-2-en-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate](/img/structure/B1472874.png)

![4-[(3-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472876.png)

![2-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}acetic acid](/img/structure/B1472877.png)